4-(Cyclohexylcarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(cyclohexanecarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-17-13-20(19(24)16-9-5-2-6-10-16)14-18(23)21(17)12-11-15-7-3-1-4-8-15/h1,3-4,7-8,16-17,22H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWGVJCAPYTBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(N(C(=O)C2)CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391589 | |
| Record name | ST048623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87693-75-2 | |
| Record name | ST048623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Piperazin-2-one Ring Formation
The piperazin-2-one scaffold is typically constructed via cyclization of linear precursors. A common approach involves reductive amination between a diketone and a diamine. For example, N-methyl-4-piperidone reacts with 1,4-dioxa-8-azaspiro[4.5]decane under reductive conditions using triacetoxyborohydride to yield spirocyclic intermediates. Subsequent acid hydrolysis removes protective groups, forming the ketone intermediate required for lactamization.
Key Reaction Conditions for Cyclization
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Reductive amination | Triacetoxyborohydride, MeOH | 25°C | 12 h | 60% |
| Ketal hydrolysis | HCl (conc.), H2O | 80°C | 4 h | 80% |
| Lactamization | NaOH, EtOH | 70°C | 6 h | 75% |
Acylation with Cyclohexylcarbonyl Chloride
The cyclohexylcarbonyl moiety is introduced via Schotten-Baumann acylation. Cyclohexylcarbonyl chloride reacts with the free amine in a biphasic system (ethyl acetate/water) using sodium bicarbonate as a base. This method prevents over-acylation and ensures regioselectivity.
Acylation Protocol
- Dissolve the alkylated piperazinone (1 eq) in ethyl acetate.
- Add NaHCO3 (2 eq) and cyclohexylcarbonyl chloride (1.2 eq) dropwise.
- Stir at 80°C for 4 h.
- Isolate the product via filtration and recrystallize from acetone.
Yield Optimization Data
| Acylating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclohexylcarbonyl chloride | EtOAc | 80°C | 4 h | 94% |
| Cyclohexanecarbonyl anhydride | THF | 50°C | 6 h | 78% |
Hydroxylation at Position 6
The 6-hydroxy group is introduced via oxidation or deprotection. A two-step sequence involving epoxidation and acid-catalyzed ring-opening has been reported. Alternatively, hydroxylation is achieved using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Hydroxylation Methods Comparison
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Epoxidation-ring opening | H2O2, HCOOH | 50°C, 3 h | 68% |
| Direct oxidation | mCPBA, CH2Cl2 | 0°C → 25°C, 12 h | 72% |
Integrated Synthetic Route
Combining the above steps, the most efficient pathway proceeds as follows:
- Cyclization : Form piperazin-2-one via reductive amination.
- Alkylation : Install 2-phenylethyl group using K2CO3/DMF.
- Acylation : React with cyclohexylcarbonyl chloride in EtOAc/NaHCO3.
- Hydroxylation : Treat with mCPBA in CH2Cl2.
Overall Yield : 42% (four steps).
Challenges and Solutions
- Regioselectivity : Competitive acylation at N-1 and N-4 is mitigated by steric hindrance from the 2-phenylethyl group.
- Hydroxyl Group Stability : Use of protective groups (e.g., benzyl) during acylation prevents undesired side reactions.
Scalability and Industrial Relevance
The ethyl acetate/NaHCO3 system for acylation is scalable, with 94.2% yield demonstrated in kilogram-scale syntheses. Regulatory-compliant purification via recrystallization ensures pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylcarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(Cyclohexylcarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylcarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Identical Molecular Formula (C₁₉H₂₆N₂O₃)
Compound 21 (CAS Not Specified) :
- Name: 2-[(Cyclohexylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide .
- Core Structure: Benzamide backbone (vs. piperazinone).
- Substituents :
- Cyclohexylcarbonyl amide.
- Tetrahydrofuran (THF) methyl group.
- Key Differences: Hydrogen Bonding: Lacks the hydroxy group, reducing solubility. Rigidity: Benzamide’s planar structure vs. piperazinone’s puckered ring . Applications: Likely used in polymer synthesis (similar to ’s polyamides).
Comparison Table :
Piperazine Derivatives with Varied Substituents
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0) :
- Structure : Piperazine with Fmoc (fluorenylmethoxycarbonyl) protecting group and acetic acid side chain .
- Key Differences: Functionality: Fmoc enhances stability in peptide synthesis; acetic acid adds acidity. Applications: Primarily a synthetic intermediate (vs.
1-(Cyclopropylmethyl)-4-(2-phenylethyl)piperazine-2,3-dione (CAS 2379988-61-9) :
Biological Activity
4-(Cyclohexylcarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its versatility in drug design. The presence of a cyclohexylcarbonyl group and a hydroxy substituent contributes to its unique pharmacological profile.
1. Serotonin Reuptake Inhibition
Research indicates that piperazine derivatives, including those similar to this compound, exhibit selective serotonin reuptake inhibitor (SSRI) activity. A study demonstrated that certain piperazine derivatives showed significant binding affinity to the serotonin transporter (SERT), suggesting potential antidepressant properties .
2. Calcium Channel Modulation
Another area of interest is the compound's effect on calcium channels. Some related piperazine derivatives have been evaluated as T-type calcium channel blockers, which are implicated in various physiological processes including pain modulation and cardiac function .
3. Antidepressant Effects
The antidepressant potential of compounds with similar structures has been explored extensively. For instance, derivatives that incorporate phenethyl groups have shown promise in alleviating symptoms of depression through mechanisms involving serotonin modulation .
Case Study 1: Synthesis and Evaluation
A study synthesized various piperazine derivatives, including those structurally related to our compound. The synthesized compounds were evaluated for their biological activity, revealing that some exhibited potent inhibition of SERT with promising pharmacokinetic profiles in animal models .
Case Study 2: Comparative Analysis
In a comparative analysis involving multiple piperazine derivatives, it was found that the inclusion of cyclohexyl and hydroxy groups enhanced the selectivity and potency against specific targets such as SERT and calcium channels. This suggests that structural modifications can significantly influence biological activity .
Data Summary
The following table summarizes key biological activities associated with this compound and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
